
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Übersicht
Beschreibung
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide, also known as 5-OTS, is a sulfur-containing organic compound that has been used in scientific research for a variety of purposes. It is an important component of many materials, including polymers, pharmaceuticals, and cosmetics. 5-OTS has been found to have a variety of biochemical and physiological effects, which makes it an attractive target for further study. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxazole derivatives have been studied for their antimicrobial properties. They have shown effectiveness against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus . The presence of the oxazole ring in “5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide” could potentially contribute to similar antimicrobial effects.
Anticancer Properties
Thiophene derivatives are known to possess anticancer activities. They can function as kinase inhibitors, which are crucial in the regulation of cell cycles and cancer proliferation . The thiophene sulfonamide structure could be explored for its potential to inhibit cancer cell growth.
Anti-inflammatory Uses
Compounds containing oxazole rings have been reported to exhibit anti-inflammatory properties . This could make “5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide” a candidate for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Oxazole derivatives have been utilized in the synthesis of antidiabetic drugs due to their ability to modulate biological pathways related to diabetes . The compound may hold promise for the development of novel antidiabetic therapies.
Antioxidant Effects
Oxazoles have also been associated with antioxidant activities, which are important for protecting cells from oxidative stress . The antioxidant potential of “5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide” could be valuable in the treatment of diseases caused by oxidative damage.
Antiviral Applications
Some thiophene derivatives have shown potential as antiviral agents. For instance, they have been evaluated for their effectiveness against SARS-CoV-2 . The compound’s structure could be investigated for its ability to inhibit viral entry or replication.
Eigenschaften
IUPAC Name |
5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINFWUAQGXEVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



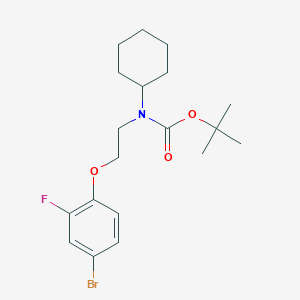
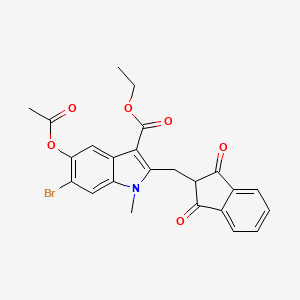
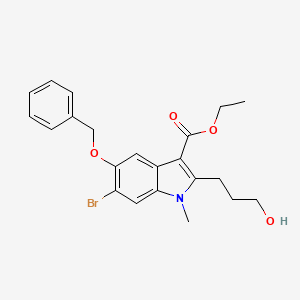
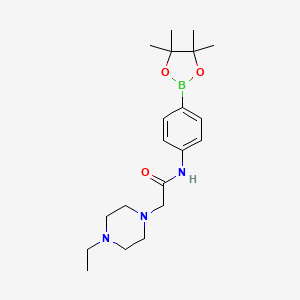
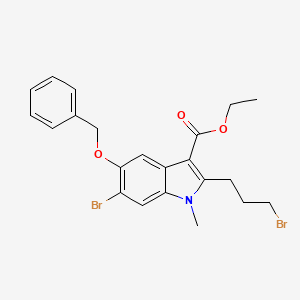

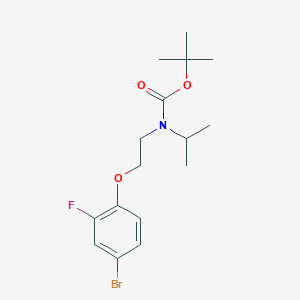
![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)
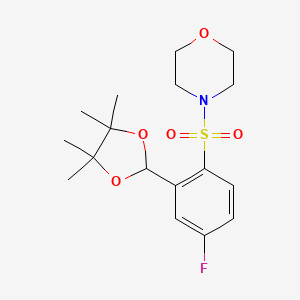

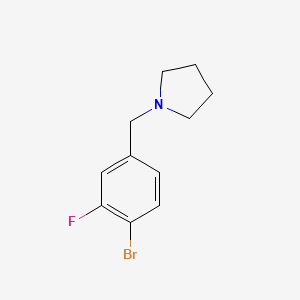
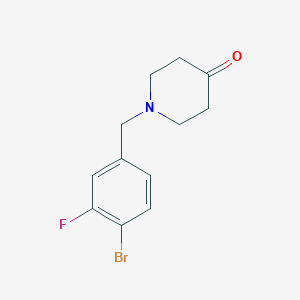

![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)